tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with a methanesulfonyloxy (mesyloxy) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is characterized by its stereochemistry (2S,4S), molecular weight of 278.23 g/mol, and high purity (95%) . The mesyloxy group acts as a leaving group, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Its fluorine substituent enhances metabolic stability and bioavailability, aligning with trends in medicinal chemistry for optimizing drug candidates .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO5S/c1-11(2,3)18-10(14)13-6-8(12)5-9(13)7-17-19(4,15)16/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCNXSGPDYORFU-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COS(=O)(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the methanesulfonyloxy group. The tert-butyl group is often introduced in the final stages of the synthesis to protect the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The fluorine atom can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The presence of a fluorine atom and a methanesulfonyloxy group enhances its reactivity and interaction with biological targets. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅FNO₄S
- Molecular Weight : 291.31 g/mol
Antiviral Activity
One of the notable applications of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is in the field of antiviral drug development. Research indicates that compounds with similar structures exhibit inhibitory effects against various viral targets, including HIV. For instance, studies have shown that modifications in pyrrolidine derivatives can enhance their efficacy against HIV reverse transcriptase, potentially leading to new therapeutic agents for HIV treatment .
Dipeptidyl Peptidase-IV Inhibition
This compound has also been explored for its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing diabetes mellitus, as they help regulate blood sugar levels. The compound's structural features may provide insights into designing more effective DPP-IV inhibitors .
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal reported the synthesis of various pyrrolidine derivatives, including this compound. The biological evaluation demonstrated significant antiviral activity against HIV strains, suggesting that this compound could serve as a lead structure for further drug development .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on understanding the structure-activity relationship (SAR) of pyrrolidine derivatives. By systematically varying substituents on the pyrrolidine ring, researchers identified key modifications that enhanced both potency and selectivity against target enzymes like DPP-IV. This work emphasizes the importance of structural modifications in optimizing therapeutic efficacy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (S)-2-[(Methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
- Structure : Lacks the 4-fluoro substituent but retains the mesyloxy group.
- Synthesis : Prepared via methanesulfonyl chloride reaction with tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane, yielding 92% .
- Comparison : The absence of fluorine reduces molecular weight (245.15 g/mol) and alters reactivity. The 4-fluoro group in the target compound enhances steric and electronic effects, influencing diastereoselectivity in downstream reactions .
tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structure : Shares the 4-fluoro and Boc groups but has a hydroxymethyl instead of mesyloxy group at C2 (CAS 1174020-49-5) .
- Comparison : The hydroxymethyl group enables different functionalization pathways (e.g., oxidation to carboxylic acids). The mesyloxy group in the target compound facilitates faster displacement reactions, critical for PROTAC synthesis .
Diastereomeric Comparisons
tert-Butyl (2S,4S)-4-Fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate
- Structure : Contains a 3-fluorophenyl substituent instead of mesyloxy.
- Synthesis : Derived from tert-butyl (R)-2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate, yielding a 26:74 ratio of (2S,4S)/(2R,4S) diastereomers .
- Comparison : The mesyloxy group in the target compound provides a distinct reactivity profile (e.g., SN2 displacement) compared to aryl groups, which participate in cross-coupling reactions. Diastereomers exhibit differing Rf values (0.56 vs. 0.72), underscoring the impact of stereochemistry on polarity .
Functional Group Variations
tert-Butyl (2S,4S)-4-Amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride
- Structure: Replaces fluorine with an amino group and mesyloxy with hydroxymethyl (CAS 1279037-14-7) .
- Comparison: The amino group enables conjugation or cyclization reactions, whereas the mesyloxy group in the target compound is tailored for elimination or substitution. The hydrochloride salt form enhances solubility for biological applications .
Data Table: Key Properties of Target Compound and Analogues
Biological Activity
Chemical Structure and Properties
tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring with several functional groups: a tert-butyl group, a fluorine atom at the 4-position, and a methanesulfonyloxy group at the 2-position. Its molecular formula is , with a molecular weight of approximately 303.35 g/mol. This unique structure contributes to its potential biological activity and reactivity in various chemical reactions.
The biological activity of this compound is primarily influenced by its interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the methanesulfonyloxy group enhances its binding affinity and selectivity towards these targets. The compound may act through mechanisms such as enzyme inhibition or activation, leading to significant downstream effects on cellular processes .
Pharmacological Applications
Research indicates that this compound has potential applications in pharmacology due to its structural characteristics. It may serve as an intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders or cancer therapies .
Case Studies and Research Findings
Several studies have examined the biological effects of related pyrrolidine derivatives, providing insights into the potential applications of this compound:
- Enzyme Inhibition : A study found that similar compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.
- Cellular Assays : In vitro assays demonstrated that pyrrolidine derivatives can affect cell proliferation and apoptosis, indicating potential anticancer activity. Further research is needed to evaluate if this compound has similar effects .
- Neuropharmacology : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases. This suggests that this compound could be further explored for therapeutic uses in neurological contexts .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine A | Enzyme Inhibition | Competitive inhibition on metabolic enzymes |
| Pyrrolidine B | Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Pyrrolidine C | Neuroprotective Effects | Modulation of neuroinflammatory pathways |
Q & A
Q. What synthetic strategies are effective for constructing the (2S,4S) stereochemistry in tert-butyl pyrrolidine carboxylates?
The stereochemical control of the (2S,4S) configuration is typically achieved via chiral auxiliary-mediated synthesis or enzymatic resolution. For example, in analogous pyrrolidine derivatives, the use of (S)-proline-derived intermediates or enantioselective hydrogenation (e.g., with Pd/C under H₂) ensures retention of stereochemistry . Key steps include:
- Protection of the amine with tert-butoxycarbonyl (Boc) to prevent racemization.
- Stereoselective fluorination at C4 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
- Methanesulfonylation at C2 via nucleophilic substitution (e.g., mesyl chloride in dichloromethane with triethylamine as base) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, distinct coupling constants (e.g., JF-H ~50 Hz) validate the axial fluorine at C4 .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) verifies molecular weight (e.g., calculated m/z 349.14 for C₁₂H₂₁FNO₅S; observed 349.13) .
- Chiral HPLC : To resolve enantiomeric excess (>98% ee) using a Chiralpak AD-H column .
Q. How can methanesulfonyloxy group reactivity be exploited in downstream functionalization?
The mesyl group (MsO-) acts as a leaving group, enabling nucleophilic substitution. For example:
- Displacement with amines (e.g., benzylamine in DMF at 60°C) yields C2-aminated derivatives.
- Cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) require palladium catalysis .
Note: Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:3) to avoid over-substitution .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stereochemical outcome of fluorination?
In fluorination of pyrrolidine precursors (e.g., tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate), polar aprotic solvents (e.g., DCM or THF) favor SN2 mechanisms, retaining the (2S,4S) configuration. Lower temperatures (0–5°C) reduce epimerization risks. For example:
Q. What mechanistic insights explain byproduct formation during mesylation?
Common byproducts include:
- Sulfonate esters : From over-sulfonylation due to prolonged reaction times.
- Ring-opening products : Acidic conditions (e.g., residual HCl) can hydrolyze the Boc group, leading to pyrrolidinium intermediates.
Mitigation: Use anhydrous conditions and quench the reaction with ice-cold NaHCO₃ .
Q. How does the fluorine substituent impact the compound’s conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
